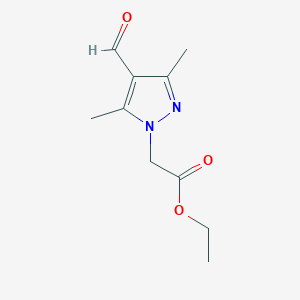

ethyl 2-(4-formyl-3,5-dimethyl-1H-pyrazol-1-yl)acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 2-(4-formyl-3,5-dimethyl-1H-pyrazol-1-yl)acetate is a chemical compound with the CAS Number: 1155592-25-8 . It has a molecular weight of 210.23 and its IUPAC name is ethyl (4-formyl-3,5-dimethyl-1H-pyrazol-1-yl)acetate . It is usually in the form of a powder .

Molecular Structure Analysis

The InChI code for ethyl 2-(4-formyl-3,5-dimethyl-1H-pyrazol-1-yl)acetate is 1S/C10H14N2O3/c1-4-15-10(14)5-12-8(3)9(6-13)7(2)11-12/h6H,4-5H2,1-3H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis

Ethyl 2-(4-formyl-3,5-dimethyl-1H-pyrazol-1-yl)acetate is a powder that is stored at 4 degrees Celsius . It has a molecular weight of 210.23 .Aplicaciones Científicas De Investigación

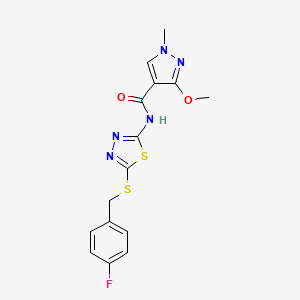

Azomethines and Schiff Bases

Azomethines, also known as Schiff bases, are versatile compounds with applications in medicinal chemistry. Ethyl 2-(4-formyl-3,5-dimethyl-1H-pyrazol-1-yl)acetate can serve as a precursor for the synthesis of azomethines. These compounds exhibit diverse biological activities, including antimicrobial, anti-inflammatory, analgesic, and anticonvulsant effects . Researchers have explored their potential as synthons for creating biologically active derivatives of thiazolidinedione, azetidinone, and formazan .

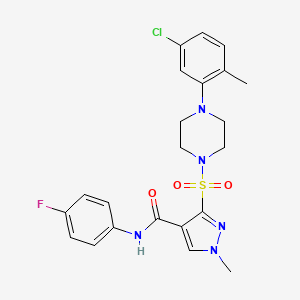

Antibacterial Activity

Ethyl 4-{(E)-[(4-chlorophenyl)imino]methyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate, derived from ethyl 2-(4-formyl-3,5-dimethyl-1H-pyrazol-1-yl)acetate, exhibits potent antibacterial activity against Gram-positive bacteria. This finding highlights its potential as an antimicrobial agent .

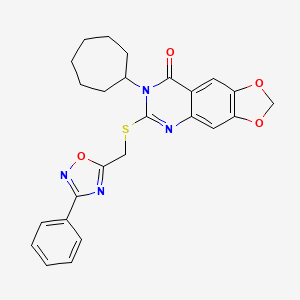

Antiparasitic Properties

Compound 13, a derivative of ethyl 2-(4-formyl-3,5-dimethyl-1H-pyrazol-1-yl)acetate, demonstrates remarkable antipromastigote activity. It is approximately 174-fold more active than miltefosine and 2.6-fold more active than amphotericin B deoxycholate . This suggests its potential as an antileishmanial and antimalarial agent.

Molecular Simulation Studies

Researchers have performed molecular simulation studies to understand the binding interactions of compound 13. It shows a desirable fitting pattern in the LmPTR1 pocket (active site), characterized by lower binding free energy . Such insights aid in drug design and optimization.

Heterocyclic Chemistry

Ethyl 2-(4-formyl-3,5-dimethyl-1H-pyrazol-1-yl)acetate belongs to the class of heterocyclic compounds. These molecules play a crucial role in drug discovery, coordination chemistry, and organometallic chemistry . Their functionalization potential makes them valuable building blocks.

Crystallographic Studies

Crystallographic studies have revealed the structural details of related compounds, such as ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate . Understanding their crystal structures aids in predicting properties and reactivity.

Propiedades

IUPAC Name |

ethyl 2-(4-formyl-3,5-dimethylpyrazol-1-yl)acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O3/c1-4-15-10(14)5-12-8(3)9(6-13)7(2)11-12/h6H,4-5H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWZMNYIYHNRFIO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C(=C(C(=N1)C)C=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 2-(4-formyl-3,5-dimethyl-1H-pyrazol-1-yl)acetate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(isopentylthio)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2945876.png)

![N-(1-cyano-3-methylbutyl)-3-[(pyridin-3-yl)methoxy]benzamide](/img/structure/B2945879.png)

![N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-4-nitrobenzamide](/img/structure/B2945880.png)

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)prop-2-en-1-one](/img/structure/B2945888.png)

![(2E)-3-[(3,4-difluorophenyl)amino]-2-{4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl}prop-2-enenitrile](/img/structure/B2945889.png)

![2-(2,4-dichlorophenoxy)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide](/img/structure/B2945890.png)

![2-Chloro-N-[[1-(triazol-1-yl)cyclopropyl]methyl]propanamide](/img/structure/B2945891.png)

![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(1-cyanocyclohexyl)acetamide](/img/structure/B2945892.png)

![3-(4-fluorophenyl)-7,9-dimethyl-1-(2-(piperidin-1-yl)ethyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2945894.png)

![N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)cyclopropanecarboxamide](/img/structure/B2945895.png)